Cas no 2228643-59-0 (tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate)

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate is a specialized carbamate derivative featuring an oxazolidinone scaffold, which is of significant interest in synthetic organic and medicinal chemistry. The tert-butyl carbamate (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in multi-step synthesis. The oxazolidinone moiety contributes to structural rigidity and potential biological activity, often explored in antimicrobial and pharmaceutical applications. This compound’s well-defined reactivity and compatibility with various synthetic transformations make it a versatile intermediate for constructing complex molecules, particularly in peptidomimetics and heterocyclic chemistry. Its crystalline nature ensures ease of handling and purification.
tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate structure
2228643-59-0 structure
Product Name:tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate
CAS No:2228643-59-0
MF:C15H20N2O4
MW:292.330304145813
CID:6395414
PubChem ID:165687943
Update Time:2025-05-21

tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate
    • tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methyl]carbamate
    • EN300-1873059
    • 2228643-59-0
    • Inchi: 1S/C15H20N2O4/c1-15(2,3)21-14(19)17-12(10-7-5-4-6-8-10)11-9-20-13(18)16-11/h4-8,11-12H,9H2,1-3H3,(H,16,18)(H,17,19)
    • InChI Key: UXZQNWIIZWBRLW-UHFFFAOYSA-N
    • SMILES: O1C(NC(C1)C(C1C=CC=CC=1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 292.14230712g/mol
  • Monoisotopic Mass: 292.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 76.7Ų

tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate Pricemore >>

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Additional information on tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate

tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate: A Comprehensive Overview

The compound tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate, with the CAS number 2228643-59-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development and chemical synthesis.

At its core, this molecule consists of a tert-butyl group attached to a methylcarbamate moiety, which is further connected to a phenyl ring and a 1,3-oxazolidinone ring system. The presence of the oxazolidinone ring introduces interesting electronic properties and enhances the molecule's reactivity in various chemical reactions. Recent studies have highlighted the importance of such heterocyclic systems in medicinal chemistry, particularly in the design of bioactive compounds.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxazolidinone ring system. This is often achieved through cyclization reactions involving amino acids or related precursors. The subsequent attachment of the tert-butyl and phenyl groups requires precise control over reaction conditions to ensure high yields and product purity. Researchers have explored various methodologies, including nucleophilic substitution and coupling reactions, to optimize the synthesis of this compound.

In terms of applications, this compound has shown promise in several areas. One notable application is its use as an intermediate in the synthesis of bioactive molecules, particularly those with potential therapeutic effects. For instance, recent studies have demonstrated that derivatives of this compound exhibit activity against certain enzymes involved in neurodegenerative diseases, such as beta-secretase (BACE1). These findings underscore its potential role in drug discovery efforts targeting Alzheimer's disease and related conditions.

Beyond its role as an intermediate, this compound has also been investigated for its properties in materials science. The combination of the tert-butyl group and the phenyl ring introduces unique physical properties to the molecule, making it a candidate for applications in polymer chemistry or as a component in advanced materials. Researchers are currently exploring its potential as a building block for self-assembling materials or stimuli-responsive polymers.

The structural versatility of this compound has also made it a valuable tool in organic synthesis research. Its ability to participate in various types of chemical reactions, such as nucleophilic additions and cycloadditions, has led to its use as a versatile reagent in laboratory settings. Recent advancements in asymmetric catalysis have further expanded its utility by enabling the selective formation of enantiomerically enriched products.

In conclusion, tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate is a multifaceted compound with significant potential across diverse fields of research. Its unique structure, combined with its reactivity and functional versatility, positions it as an important molecule in contemporary chemical research. As ongoing studies continue to uncover new applications and insights into its properties, this compound is likely to play an increasingly prominent role in both academic and industrial settings.

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